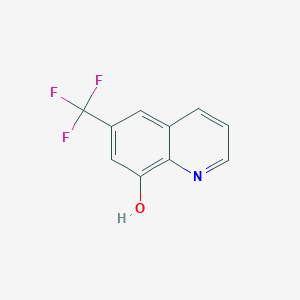
2-Allyl-2-methylcyclopentanone
Descripción general
Descripción
2-Allyl-2-methylcyclopentanone is a chemical compound with the molecular formula C9H14O . It is also known by other names such as 2-methyl-2-prop-2-enylcyclopentan-1-one and 2-allyl-2-methyl-cyclopentan-1-one .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentanone ring with a methyl group and an allyl group attached to the same carbon . The InChIKey for this compound is BSXUIHHSGKKPNJ-UHFFFAOYAI .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available. The molecular weight is 138.21 g/mol . Other properties such as melting point, boiling point, and density are not specified .Aplicaciones Científicas De Investigación
Microbial Reduction and Oxidation
Fujii et al. (2009) demonstrated the preparation of all stereoisomers of 2-allyl-2-methyl-3-hydroxycyclopentanones using microbial reduction and oxidation processes. This study highlights the potential of microorganisms like Geotrichum candidum in the synthesis of stereochemically complex molecules, offering a bio-based approach to chemical synthesis (Fujii et al., 2009).
Organocatalysis in Medicinal Chemistry
Tan et al. (2011) explored the use of a phosphine-catalyzed [3+2] cycloaddition reaction to synthesize spirocyclopentaneoxindoles. This method, which involves the reaction between methyleneindolinones and allylic compounds, is notable for its high enantioselectivity and potential applications in medicinal chemistry and the synthesis of diverse organic compounds (Tan et al., 2011).
Synthesis of Bioactive Compounds
Trost et al. (2005) developed a synthetic route for hamigeran B, a compound with potent antiviral properties and low cytotoxicity. Their approach, which involves asymmetric allylic alkylation, highlights the use of 2-allyl-2-methylcyclopentanone derivatives in the synthesis of biologically active molecules (Trost, Pissot-Soldermann, & Chen, 2005).
Propiedades
IUPAC Name |
2-methyl-2-prop-2-enylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-6-9(2)7-4-5-8(9)10/h3H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXUIHHSGKKPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

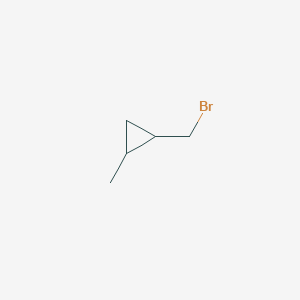
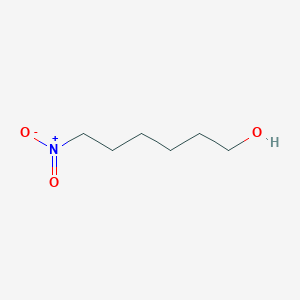
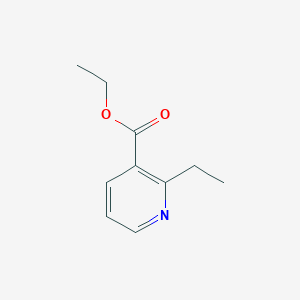
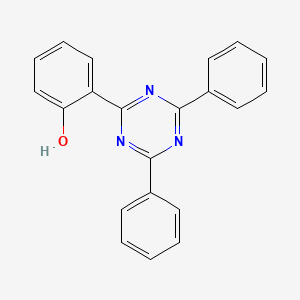

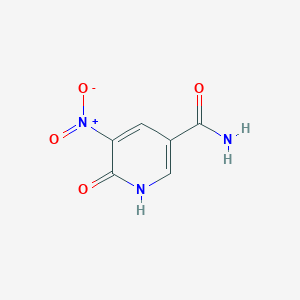
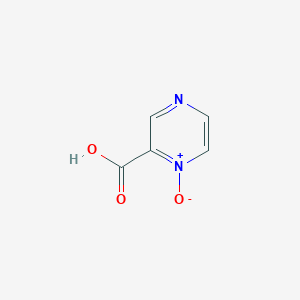

![2,2':5',2''-Terthiophene, 5,5''-bis[(5-butyl-2-thienyl)ethynyl]-](/img/structure/B3259563.png)
